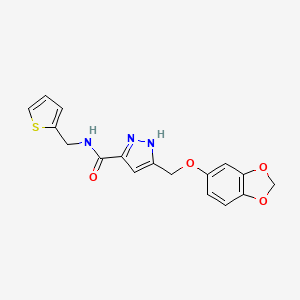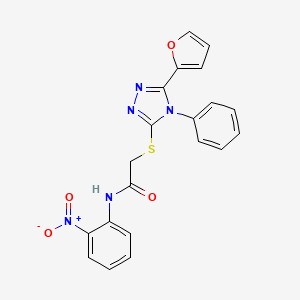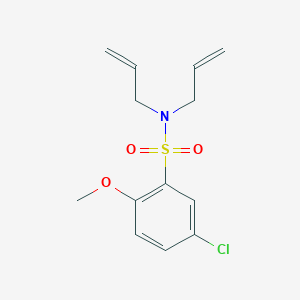
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of a butoxyphenyl group, a methylimidazolyl group, and a sulfanylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the methylimidazolyl intermediate: This step involves the alkylation of imidazole with methyl iodide.
Coupling of intermediates: The final step involves coupling the butoxyphenyl and methylimidazolyl intermediates with a suitable sulfanylpropanamide precursor under conditions such as reflux in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the butoxyphenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group could form covalent bonds with target proteins, while the imidazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)propanamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylbutanamide: Has an extended carbon chain, which could influence its solubility and interaction with biological targets.
N-(3-butoxyphenyl)-3-(1-ethylimidazol-2-yl)sulfanylpropanamide: Contains an ethyl group instead of a methyl group on the imidazole ring, potentially altering its steric and electronic properties.
Uniqueness
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is unique due to the presence of both the sulfanyl group and the imidazole ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-4-11-22-15-7-5-6-14(13-15)19-16(21)8-12-23-17-18-9-10-20(17)2/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGGKMNZDIJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
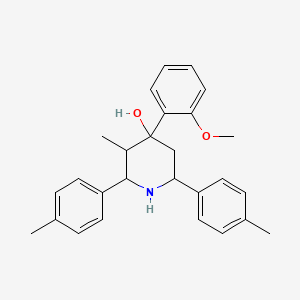
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate](/img/structure/B4994332.png)
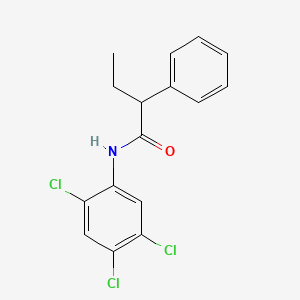
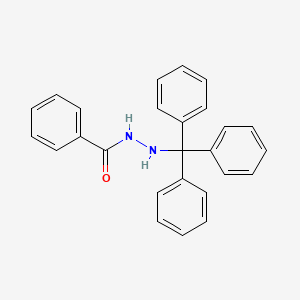
![1-(3,5-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994366.png)
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4994373.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)
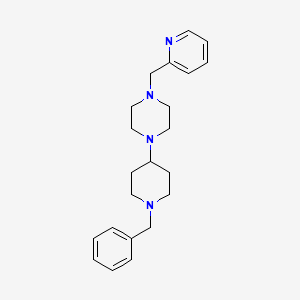
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)
![1-(4-ethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4994400.png)
